Technical Profile: 4-(Bromomethyl)-3-nitropyridine
Technical Profile: 4-(Bromomethyl)-3-nitropyridine
Identity, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
4-(Bromomethyl)-3-nitropyridine is a high-value heterocyclic intermediate used primarily in the synthesis of fused pyridine systems, such as 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and 1,6-naphthyridines .[1] Its structural utility lies in its dual functionality: the electrophilic bromomethyl group at the C4 position allows for alkylation reactions, while the adjacent nitro group at C3 serves as a latent amine precursor for subsequent cyclization.
This guide details the molecular properties, validated synthetic protocols, and safety considerations for this compound, designed for researchers in medicinal chemistry and drug discovery.
Physicochemical Profile
Molecular Identity
The molecular weight of 4-(Bromomethyl)-3-nitropyridine is not a single static number due to the significant isotopic signature of bromine.[1] Mass spectrometry analysis requires recognition of the characteristic 1:1 doublet pattern.
| Property | Value / Description |
| IUPAC Name | 4-(Bromomethyl)-3-nitropyridine |
| CAS Registry Number | 20660-72-4 (Free base) |
| Molecular Formula | |
| Average Molecular Weight | 217.02 g/mol |
| Monoisotopic Mass | 215.953 g/mol ( |
| Physical State | Solid (typically off-white to yellow crystalline) |
| Solubility | Soluble in DCM, CHCl3, DMSO; sparingly soluble in water. |
| SMILES | C1=C(C(=CN=C1)[O-])CBr |
Isotopic Distribution (Mass Spectrometry)
Due to the natural abundance of bromine isotopes (
| Isotope | Exact Mass (Da) | Abundance | Peak Assignment |
| 215.953 | ~51% | M | |
| 217.951 | ~49% | M+2 |
Analyst Note: When configuring LC-MS methods, ensure the integration window accounts for the M+2 peak to avoid underestimating concentration or misidentifying the compound.
Synthetic Access: Wohl-Ziegler Bromination
The most reliable route to 4-(Bromomethyl)-3-nitropyridine is the radical bromination of 4-methyl-3-nitropyridine using N-Bromosuccinimide (NBS).[1] This reaction exploits the benzylic-like resonance stabilization of the methyl radical on the pyridine ring.
Reaction Mechanism & Causality[1]
-
Reagent (NBS): Provides a low, steady concentration of bromine (
), which is essential to prevent electrophilic aromatic substitution on the ring or poly-bromination. -
Initiator (AIBN/BPO): Azobisisobutyronitrile (AIBN) decomposes thermally to generate radicals that abstract the initial hydrogen from the methyl group.
-
Solvent (CCl4 vs. Acetonitrile): While Carbon Tetrachloride (
) is the classic solvent due to its inertness to radicals, Acetonitrile ( ) or Benzotrifluoride are modern, greener alternatives that maintain high yields.
Validated Protocol
Precursor: 4-Methyl-3-nitropyridine (CAS: 5832-44-0)[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2][3]
-
Charging: Add 4-methyl-3-nitropyridine (10.0 mmol, 1.38 g) and anhydrous acetonitrile (50 mL).
-
Reagents: Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.96 g). Note: Use freshly recrystallized NBS to remove free bromine, which degrades yield.
-
Initiation: Add AIBN (0.5 mmol, 82 mg).
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product is less polar than the starting material.
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM and wash with water (2x) and brine (1x).
-
-
Purification: Flash column chromatography (SiO2, Gradient 10-40% EtOAc in Hexanes).
-
Storage: The product is unstable over long periods. Store at -20°C under argon.
Reactivity & Applications (Signaling Pathways)[1]
This molecule acts as a "linchpin" in heterocycle synthesis. The following diagram illustrates its critical role in generating 5-azaindole (pyrrolo[3,2-c]pyridine) scaffolds, which are prevalent in kinase inhibitors (e.g., Janus kinase or Aurora kinase inhibitors).
Synthetic Workflow Diagram
Figure 1: Synthetic pathway transforming the methyl precursor into the bicyclic 5-azaindole scaffold via the bromomethyl intermediate.[1]
Mechanistic Insight[1][4]
-
SN2 Substitution: The bromomethyl carbon is highly electrophilic. Reaction with amines, thiols, or alkoxides occurs rapidly.
-
Reductive Cyclization: Upon reducing the nitro group (
), the newly formed amine can attack the methylene carbon (if an aldehyde was formed) or, more commonly, the side chain attached during the SN2 step is designed to condense with the amine, closing the ring.
Safety & Handling (Critical)
Hazard Classification:
-
Lachrymator: Like many benzyl halides, this compound is a potent tear gas. It attacks mucous membranes instantly.
-
Vesicant: Causes severe skin burns and blistering.
-
Alkylating Agent: Potential mutagen/carcinogen.
Mandatory Safety Protocols:
-
Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
-
Decontamination: Quench glassware and spills with a dilute solution of alcoholic KOH or ammonia to destroy the alkylating potential before removal from the hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. If handling >1g, use a face shield.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762920, 4-Bromo-3-nitropyridine (Structural Analog Reference). Retrieved from [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational mechanism for Wohl-Ziegler reaction).[1]
